molecular formula C20H17ClF3N3O4 B4098546 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4098546
M. Wt: 455.8 g/mol
InChI Key: IBHKPHIDZOTMAP-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-(furan-2-ylcarbonyl)piperazin-1-yl moiety

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chloro-3-(trifluoromethyl)phenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods to introduce the chloro and trifluoromethyl substituents.

    Attachment of the 4-(Furan-2-ylcarbonyl)piperazin-1-yl Moiety: This can be accomplished through amide bond formation or other coupling reactions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperazine moiety.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, including its interactions with biological targets.

    Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features, such as the trifluoromethyl and furan groups, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione include:

    Pyrrolidine-2,5-diones: These compounds share the core structure and may have different substituents, affecting their biological activity.

    Trifluoromethyl-substituted Aromatics: Compounds with similar trifluoromethyl groups exhibit unique chemical and biological properties due to the electron-withdrawing nature of the trifluoromethyl group.

    Furan-containing Compounds: The presence of the furan ring can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O4/c21-14-4-3-12(10-13(14)20(22,23)24)27-17(28)11-15(18(27)29)25-5-7-26(8-6-25)19(30)16-2-1-9-31-16/h1-4,9-10,15H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHKPHIDZOTMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Reactant of Route 6
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

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